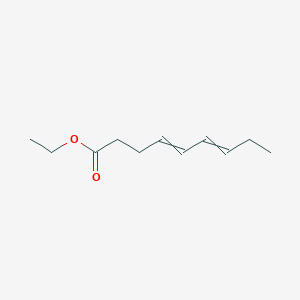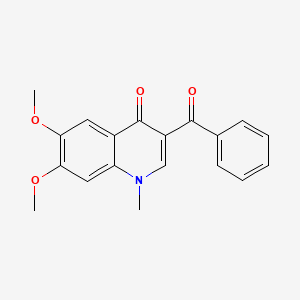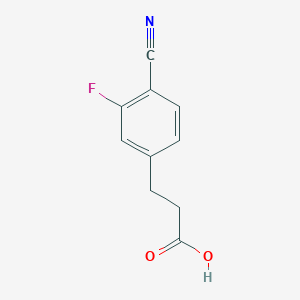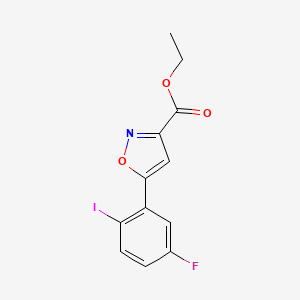
2-(4-Methylsulfanylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylsulfanylphenyl)guanidine is a compound that belongs to the guanidine class of chemicals. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound features a guanidine group attached to a phenyl ring substituted with a methylsulfanyl group at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of guanidines, including 2-(4-Methylsulfanylphenyl)guanidine, typically involves the reaction of amines with guanidine precursors. One common method is the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . Thiourea derivatives are also widely used as guanidylating agents in the presence of coupling reagents or metal catalysts .
Industrial Production Methods: Industrial production of guanidines often employs transition-metal-catalyzed reactions. These methods include catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . These approaches offer high yields and are scalable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Methylsulfanylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Reduction: The guanidine group can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Oxidation: Sulfone or sulfoxide derivatives.
Substitution: Various substituted phenyl derivatives.
Reduction: Reduced guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylsulfanylphenyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of organocatalysts and as a precursor for heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(4-Methylsulfanylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can form strong hydrogen bonds with biological molecules, influencing their function . This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylsulfonylphenyl)guanidine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(4-Methylsulfanylphenyl)indole: Contains an indole ring instead of a guanidine group.
Uniqueness: 2-(4-Methylsulfanylphenyl)guanidine is unique due to its specific substitution pattern and the presence of both a guanidine group and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
71198-45-3 |
|---|---|
Molekularformel |
C8H11N3S |
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
2-(4-methylsulfanylphenyl)guanidine |
InChI |
InChI=1S/C8H11N3S/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |
InChI-Schlüssel |
PXPJBRRHUBMGLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13704369.png)



![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)


